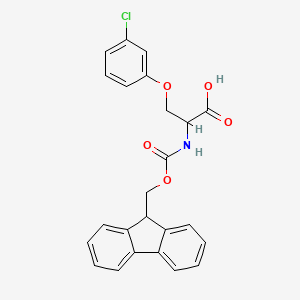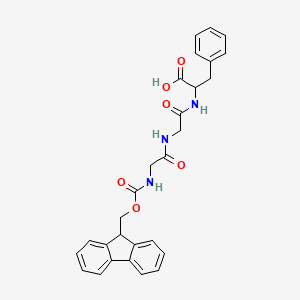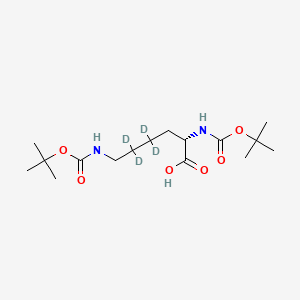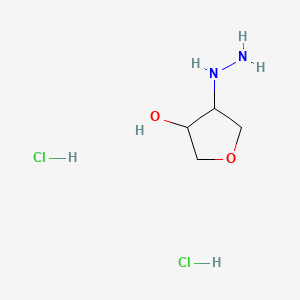
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethoxy group, which is often associated with enhanced biological activity and stability in various chemical environments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in the synthesis of agrochemical products.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-2-(trifluoromethoxy)aniline
- 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethoxy)aniline
Uniqueness
5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C7H5Cl2F3INO |
|---|---|
Molekulargewicht |
373.92 g/mol |
IUPAC-Name |
5-chloro-4-iodo-2-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H4ClF3INO.ClH/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11;/h1-2H,13H2;1H |
InChI-Schlüssel |
QWMLTSIFTSRNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)I)OC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)






![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)




